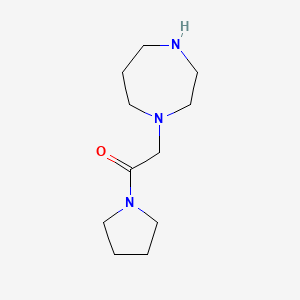

2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Overview

Description

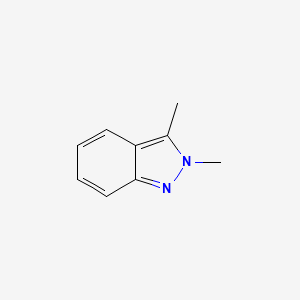

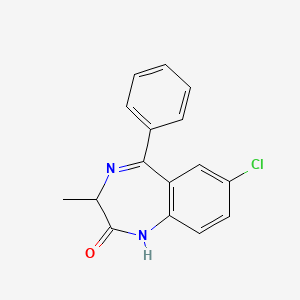

The compound 2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic molecule that features both diazepane and pyrrolidine rings. This structure is of interest due to its potential as a peptide turn mimic, which can be useful in the design of bioactive molecules or pharmaceuticals.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in several studies. For instance, a diastereoselective Pictet-Spengler reaction was employed to synthesize pyrrolo[3,2-e][1,4]diazepin-2-ones, which are structurally related to the compound of interest . Another study presented a two-step synthesis of tetrahydropyrido[2,3-b][1,4]diazepin derivatives, which also share a similar diazepane core . These methods typically involve cyclization reactions to form the seven-membered diazepine ring, which is a key feature of the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using crystallographic analysis. For example, the crystal structure of a pyrrolo[3,2-e][1,4]diazepin-2-one demonstrated dihedral angle geometry akin to a gamma-turn, suggesting that such heterocycles could effectively mimic peptide turns . This insight is valuable for understanding how the target compound might be expected to behave in a biological context.

Chemical Reactions Analysis

The chemical reactivity of diazepinone derivatives has been explored, with studies showing that dihydrodiazepinones can undergo rearrangements to yield pyrrole derivatives under certain conditions . These transformations indicate the potential for chemical diversity and complexity in reactions involving the diazepane ring system.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. The solubility, stability, and reactivity of these compounds are influenced by their heterocyclic structures and substituents, which can affect their potential applications in medicinal chemistry and drug design .

Relevant Case Studies

Case studies involving the anxiolytic activity of related compounds, such as 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, have been reported. These studies highlight the biological relevance of the diazepane ring system and its derivatives, with specific substituents contributing to the activity profile of the molecules . Such case studies are instrumental in guiding the development of new therapeutic agents based on the diazepane scaffold.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Diazepinone Derivatives

Research has shown that 1,4-diazepane derivatives can be synthesized through reactions involving oxalyl chloride, leading to unexpected electrophilic substitution-decarbonylation processes. The resulting diazepinones are notably unreactive to electrophiles but can undergo further reactions, such as deoxygenation (Johnston & Mcnab, 2009).

Formation of Fused Pentacyclic Systems

In another study, the formation of a molecule comprising a fused pentacyclic system with various five-membered rings and a seven-membered 1,4-diazepane ring has been reported. This research contributes to understanding the structural properties and potential applications of such complex molecular systems (Toze et al., 2011).

Potential Pharmaceutical Applications

Development of Histamine H3 Receptor Antagonists

Research on substituted pyrrolidines, which include 1,4-diazepane derivatives, has identified compounds that are high-affinity histamine H3 receptor antagonists. These compounds have demonstrated the ability to penetrate the central nervous system and occupy the histamine H3 receptor in rat brains (Stocking et al., 2010).

Synthesis of Hydroxyproline-based H3 Receptor Antagonists

Another study involved the synthesis of a hydroxyproline-based H3 receptor antagonist, which is a structural derivative of 1,4-diazepane. The research focused on optimizing the synthesis process for scale and cost-effectiveness, indicating potential pharmaceutical applications (Pippel et al., 2010).

Antiproliferative and Catalytic Properties

Antiproliferative Activity Against Cancer Cells

A study synthesized compounds related to 1,4-diazepane and examined their antiproliferative activity against various human cancer cell lines. This research suggests the potential therapeutic applications of these compounds in oncology (Liszkiewicz, 2002).

Catalytic Alkane Hydroxylation

Research has also explored the use of Ni(ii) complexes of 1,4-diazepane derivatives in catalytic reactions, specifically in the hydroxylation of alkanes. This study provides insights into the potential application of these compounds in catalytic processes (Sankaralingam et al., 2017).

properties

IUPAC Name |

2-(1,4-diazepan-1-yl)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c15-11(14-7-1-2-8-14)10-13-6-3-4-12-5-9-13/h12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAKBKKPDOZKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2CCCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516649 | |

| Record name | 2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |

CAS RN |

55829-42-0 | |

| Record name | 2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B3032759.png)

![2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone](/img/structure/B3032760.png)

![Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate](/img/structure/B3032769.png)